molecular formula C11H12O4 B3290165 4-Formyl-3-methoxy-benzoic acid ethyl ester CAS No. 86315-62-0

4-Formyl-3-methoxy-benzoic acid ethyl ester

Cat. No.: B3290165
CAS No.: 86315-62-0
M. Wt: 208.21 g/mol
InChI Key: CAAUHHUAMNDRFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Formyl-3-methoxy-benzoic acid ethyl ester is an organic compound with the molecular formula C11H12O4. It is a derivative of benzoic acid, characterized by the presence of a formyl group at the 4-position and a methoxy group at the 3-position, with an ethyl ester functional group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Formyl-3-methoxy-benzoic acid ethyl ester typically involves the esterification of 4-formyl-3-methoxybenzoic acid. One common method is the Fischer esterification, where the acid reacts with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient catalytic processes and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 4-Formyl-3-methoxy-benzoic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as amines, thiols, or halides

Major Products Formed:

    Oxidation: 4-Carboxy-3-methoxybenzoic acid ethyl ester

    Reduction: 4-Hydroxymethyl-3-methoxybenzoic acid ethyl ester

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

4-Formyl-3-methoxy-benzoic acid ethyl ester has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis and oxidation-reduction processes.

    Medicine: It serves as a precursor for the synthesis of potential therapeutic agents, particularly those targeting specific enzymes or receptors.

    Industry: The compound is used in the production of fine chemicals and as a building block in the synthesis of dyes and fragrances.

Mechanism of Action

The mechanism of action of 4-Formyl-3-methoxy-benzoic acid ethyl ester in various reactions involves its functional groups:

    Formyl Group: Acts as an electrophile in nucleophilic addition reactions, facilitating the formation of new carbon-carbon or carbon-heteroatom bonds.

    Methoxy Group: Influences the electronic properties of the aromatic ring, affecting its reactivity in electrophilic and nucleophilic substitution reactions.

    Ethyl Ester Group: Undergoes hydrolysis to form the corresponding carboxylic acid, which can further participate in various biochemical processes.

Comparison with Similar Compounds

  • 4-Formyl-3-methoxybenzoic acid methyl ester
  • 4-Formyl-3-methoxybenzoic acid
  • 4-Methoxybenzoic acid ethyl ester

Comparison: 4-Formyl-3-methoxy-benzoic acid ethyl ester is unique due to the presence of both a formyl group and an ethyl ester group, which confer distinct reactivity and properties compared to its analogs. For instance, the ethyl ester group makes it more lipophilic than the corresponding carboxylic acid, potentially affecting its solubility and bioavailability in biological systems.

Properties

IUPAC Name

ethyl 4-formyl-3-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-3-15-11(13)8-4-5-9(7-12)10(6-8)14-2/h4-7H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAAUHHUAMNDRFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)C=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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